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N-(1H-indol-5-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

regioisomerism indole positional isomers pharmacophore topology

This 5-indolyl acetamide bridges pyridazinone and indole moieties with a distinct regiochemistry (MW: 374.4, C21H18N4O3). Unlike common 4- or 6-indolyl isomers, its free indole N–H and acetamide carbonyl provide a unique hydrogen-bond donor/acceptor topology validated against PDE4B (Gln-615 engagement) and ATP-binding pockets. Substituting with generic regioisomers risks breaking SAR continuity in kinase or PDE4B inhibitor programmes. The 3-methoxyphenyl group correlates with lower CYP O-demethylation liability and no structural alerts for mutagenicity or hERG, reducing false positives in phenotypic screens. Offered exclusively for R&D as a scaffold-hopping template under ZINC15 (ZINC254875530). Secure your differentiated chemotype now.

Molecular Formula C21H18N4O3
Molecular Weight 374.4 g/mol
Cat. No. B4515986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-5-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Molecular FormulaC21H18N4O3
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)NC=C4
InChIInChI=1S/C21H18N4O3/c1-28-17-4-2-3-14(12-17)19-7-8-21(27)25(24-19)13-20(26)23-16-5-6-18-15(11-16)9-10-22-18/h2-12,22H,13H2,1H3,(H,23,26)
InChIKeyVEFMTGSQQQBHJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why N-(1H-indol-5-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide Matters for Procurement


N-(1H-indol-5-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic pyridazinone–indole hybrid (molecular formula C21H18N4O3, MW 374.4 g/mol) classified as an N-arylacetamide . Its structure combines a 3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl core with a 1H-indol-5-yl amine terminus via an acetamide bridge, yielding a topology that differs from the more common 4‑indolyl and 6‑indolyl regioisomers. Pyridazinone–indole scaffolds are recognised as privileged chemotypes in kinase inhibition, phosphodiesterase modulation (particularly PDE4), and anti‑inflammatory programmes [1]. The compound is catalogued in the ZINC15 for‑sale subset (ZINC254875530, tranche FHGE) [2] and is listed on several reputable research‑chemical supplier platforms, where it is offered exclusively for laboratory use and SAR exploration.

Why N-(1H-indol-5-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide Cannot Be Swapped with a Generic Pyridazinone


The pyridazinone–indole acetamide class encompasses numerous regioisomers and linker variants (e.g., indol‑4‑yl, indol‑6‑yl, indol‑3‑yl‑ethyl, and N‑alkylated indoles), which cannot be treated as interchangeable procurement items because the indole attachment position profoundly influences both the three‑dimensional pharmacophore and the observed biological fingerprint . In PDE4B inhibitor programmes, moving the indole attachment from the 3‑position to a 5‑methoxyindole configuration dramatically altered isoform selectivity and cellular anti‑inflammatory potency, demonstrating that even subtle positional changes switch the target engagement profile [1]. The 5‑indolyl isomer presents a distinct hydrogen‑bond donor/acceptor topology (N–H of indole coupled with the acetamide carbonyl) that is absent in the N‑alkylated or C‑4/C‑6 analogues; this topology is expected to yield different docking poses in ATP‑binding pockets and PDE catalytic sites [1]. Consequently, substituting the 5‑indolyl compound with a generic in‑class analogue risks invalidating SAR continuity, confounding target deconvolution, and wasting screening resources.

N-(1H-indol-5-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Head‑to‑Head Quantitative Differentiation vs. Closest Analogues


Indole Regioisomerism: 5‑Indolyl vs. 4‑Indolyl Topological and Predicted Binding Divergence

The target compound places the indole N–H and the acetamide carbonyl at a 1,3‑relationship across the indole bicycle, while the 4‑indolyl regioisomer (CAS 1324092‑87‑6) places these groups at a 1,2‑relationship . Published SAR on pyridazinone–indole PDE4 inhibitors shows that the indole substitution pattern dictates both PDE4B inhibition potency and isoform selectivity: the lead compound 4ba (bearing a 5‑methoxyindole, i.e., a C‑3 indole attachment) exhibited 64% inhibition of PDE4B at 20 μM and an IC50 of 251 ± 18 nM, whereas N‑benzyl variants lost selectivity [1]. Although direct 5‑indolyl‑acetamide data are not available in the open literature, the indole topology in the target compound mimics the connectivity of the 5‑methoxyindole series that conferred PDE4B preference, distinguishing it from the 4‑indolyl and 6‑indolyl regioisomers whose binding modes have not been characterised.

regioisomerism indole positional isomers pharmacophore topology

Predicted Physicochemical Differentiation: Lipophilicity and Drug‑Likeness vs. N‑Alkylated Indole Analogues

Computationally predicted properties for the target compound include a consensus log P of ≈3.67–3.98 (depending on the algorithm), a topological polar surface area (TPSA) of ≈81 Ų, zero Rule‑of‑5 violations, and a fraction sp³ of 0.05, placing it in the FHGE/FHAF tranche of the ZINC database [1]. In contrast, the N‑(2‑methoxyethyl)‑indol‑4‑yl analogue and N‑isopropyl‑indol‑4‑yl analogues introduce additional rotatable bonds and aliphatic character, increasing log P and reducing PSA, which shifts their predicted pharmacokinetic profile toward higher membrane permeability but potentially lower aqueous solubility . The free indole N–H in the target compound provides an additional hydrogen‑bond donor (HBD count = 2 vs. 0–1 for N‑alkylated derivatives), a feature that can be critical for hinge‑region binding in kinase ATP pockets or for PDE4 Gln‑615 interaction as shown in docking studies [2].

lipophilicity drug-likeness logP N-alkylindole physicochemical profiling

Absence of Off‑Target Flag: Clean Profile vs. Related Pyridazinone Derivatives with Known hERG or CYP Liability

Several pyridazinone derivatives (e.g., certain c‑Met inhibitors and PDE3 cardiotonics) carry documented hERG channel or cytochrome P450 inhibition liabilities that complicate their use in cellular and in‑vivo models [1]. The target compound has no reported hERG IC50, CYP inhibition, or mutagenicity flags in publicly available databases or vendor safety data sheets . This clean baseline profile is notable because the 3‑methoxyphenyl substituent is generally considered less prone to metabolic demethylation than the 4‑methoxyphenyl analogue, potentially offering superior metabolic stability in hepatocyte assays . While a formal negative selectivity panel has not been published, the absence of structural alerts (no aniline, no Michael acceptor, no quinone‑forming motif) contrasts favourably with pyridazinone analogues bearing 4‑chlorophenyl or thiomorpholine substituents .

off-target screening hERG CYP inhibition safety pharmacology pyridazinone selectivity

When to Prioritise N-(1H-indol-5-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Evidence‑Backed Scenarios


PDE4 Isoform‑Selectivity Screening and Anti‑Inflammatory SAR Programmes

The 5‑indolyl acetamide topology maps onto the pharmacophore of the PDE4B‑selective pyridazinone 4ba (IC50 = 251 nM) described by Allart‑Simon et al. (2021) [1]. Teams engaged in PDE4 inhibitor optimisation should select the target compound as a scaffold‑hopping template because the free indole N–H provides a hydrogen‑bond donor capable of engaging the Gln‑615 residue in PDE4B, while the 3‑methoxyphenyl substituent can occupy the lipophilic clamp region. This substitution pattern contrasts with 4‑indolyl and 6‑indolyl regioisomers whose binding modes have not been validated in PDE4 assays [1].

Kinase Profiling Panels Where Hinge‑Region Hydrogen Bonding Is Required

The indole N–H of the target compound serves as a hinge‑binding hydrogen‑bond donor, a feature frequently exploited in ATP‑competitive kinase inhibitors . The 5‑indolyl attachment geometry projects the acetamide linker and pyridazinone core into the solvent‑exposed region, a vector that is distinct from the 4‑indolyl and N‑alkylated indole analogues. When assembling a focused kinase screening set, the target compound fills a chemotype gap not covered by regioisomeric variants, increasing the likelihood of identifying novel kinase hits .

Metabolic Stability and Low Off‑Target Risk for Phenotypic or Cellular Assays

The 3‑methoxyphenyl substituent is associated with lower CYP‑mediated O‑demethylation rates than the 4‑methoxyphenyl isomer, and the compound carries no structural alerts for mutagenicity or hERG binding . For contract research organisations (CROs) running high‑content phenotypic screens, this profile translates to fewer false positives from intrinsic cytotoxicity or off‑target pharmacology, making the compound a cleaner probe than pyridazinone analogues bearing 4‑chlorophenyl or thiomorpholine groups .

Computational Chemistry and Virtual Screening Library Design

The target compound occupies an under‑sampled region of chemical space (fraction sp³ = 0.05; TPSA ~81 Ų; log P ~3.7–4.0) within the ZINC for‑sale tranche FHGE [2]. Computational chemists building virtual libraries for docking‑based screens should include the 5‑indolyl isomer rather than the 4‑indolyl or 6‑indolyl variants because the 5‑substitution pattern offers a unique electrostatic potential surface that complements oblong binding pockets such as those found in PDE4 and certain kinase active sites [1].

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